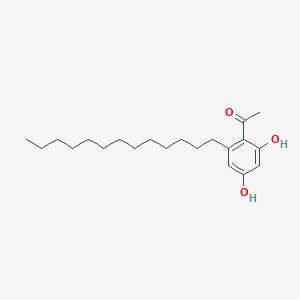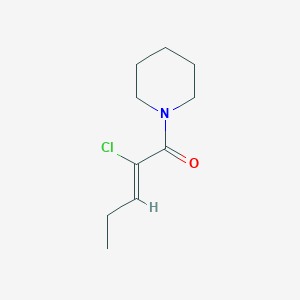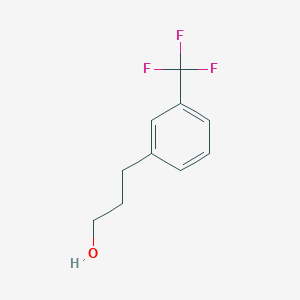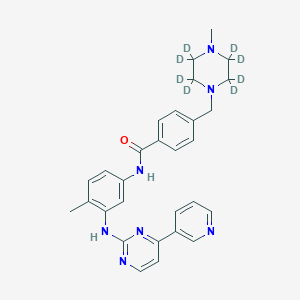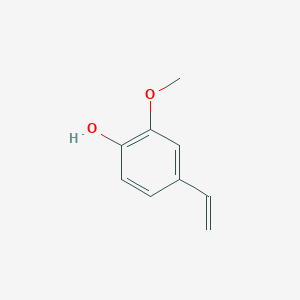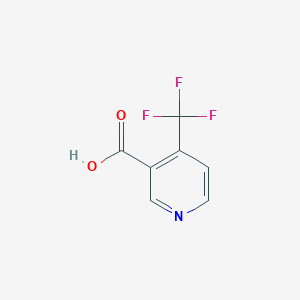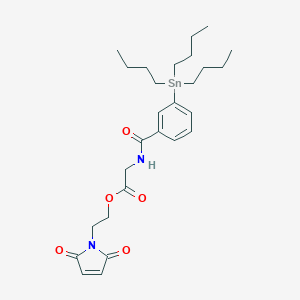![molecular formula C11H13Cl2N B128472 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66503-94-4](/img/structure/B128472.png)
1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-3-azabicyclo[310]hexane Hydrochloride is a chemical compound known for its unique bicyclic structure
准备方法
The synthesis of 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
化学反应分析
1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with electrophiles to form corresponding pyrrolidines and piperidines.
Oxidation and Reduction: The bicyclic structure can be modified through oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the (3 + 2) annulation with cyclopropenes.
Common reagents used in these reactions include n-butyllithium, benzyl bromide, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological activity.
Material Science: Its bicyclic framework can be utilized in the design of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with molecular targets through its bicyclic structure. The compound’s reactivity is influenced by the strain in its bicyclic ring system, which can be released during chemical reactions, driving the formation of new products .
相似化合物的比较
Similar compounds to 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride include other azabicyclic compounds such as 1-azabicyclo[1.1.0]butane and 1-azabicyclo[2.1.1]hexane . These compounds share the strained bicyclic structure but differ in the size and substitution patterns of their rings. The unique feature of this compound is the presence of the 3-chlorophenyl group, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN.ClH/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZWUEGEMDGIPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=CC=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
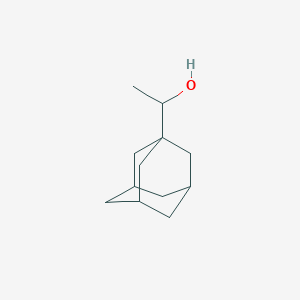
![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)

![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)
